molecular formula C12H11NO B1599545 (2-pyridin-3-ylphenyl)methanol CAS No. 857284-03-8

(2-pyridin-3-ylphenyl)methanol

Cat. No.: B1599545
CAS No.: 857284-03-8
M. Wt: 185.22 g/mol
InChI Key: QREMDJYNQPJMFO-UHFFFAOYSA-N
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Description

(2-pyridin-3-ylphenyl)methanol is an organic compound that features a pyridine ring attached to a phenyl group, which is further connected to a methanol group

Scientific Research Applications

(2-pyridin-3-ylphenyl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-pyridin-3-ylphenyl)methanol typically involves the reaction of 2-bromopyridine with phenylmagnesium bromide, followed by reduction with lithium aluminum hydride. This method provides a straightforward approach to obtaining the desired compound with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-pyridin-3-ylphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone.

    Reduction: Reduction reactions can convert the compound into different alcohol derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under various conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: The major product is the corresponding ketone.

    Reduction: Alcohol derivatives are the primary products.

    Substitution: Depending on the substituent introduced, various substituted derivatives of this compound are formed.

Comparison with Similar Compounds

Similar Compounds

  • (2-pyridin-2-ylphenyl)methanol
  • (2-pyridin-4-ylphenyl)methanol
  • (3-pyridin-2-ylphenyl)methanol

Uniqueness

(2-pyridin-3-ylphenyl)methanol is unique due to the specific positioning of the pyridine ring, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s properties and applications compared to its similar counterparts.

Properties

IUPAC Name

(2-pyridin-3-ylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c14-9-11-4-1-2-6-12(11)10-5-3-7-13-8-10/h1-8,14H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QREMDJYNQPJMFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428741
Record name (2-Pyrid-3-ylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857284-03-8
Record name 2-(3-Pyridinyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=857284-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Pyrid-3-ylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-pyridin-3-yl-benzaldehyde (1 g, 5.46 mmole) in methanol (10 ml) was added a solution of NaBH4 (0.26 g, 6.82 mmole) in methanol (10 ml) at 0° C. and stirred for 30 min at same temperature and then refluxed for 1 h. The unreacted NaBH4 was decomposed by solution of 6N HCl. The solvent was removed under reduced pressure and the residue was dissolved in 5N NaOH (20 ml) and extracted with ethyl acetate (3×20 ml). Combined organic extracts were dried (Na2SO4), filtered and concentrated to yield 0.95 g (94%) of product. MS (ESI+) m/z 186 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.26 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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